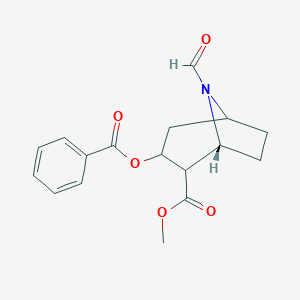

N-Formylnorcocaine

Description

Structure

3D Structure

Properties

CAS No. |

137360-14-6 |

|---|---|

Molecular Formula |

C17H19NO5 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

methyl (1R)-3-benzoyloxy-8-formyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H19NO5/c1-22-17(21)15-13-8-7-12(18(13)10-19)9-14(15)23-16(20)11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3/t12?,13-,14?,15?/m1/s1 |

InChI Key |

FPEWJDXCHAXYMI-MXTXEEQBSA-N |

SMILES |

COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |

Synonyms |

methyl 3-benzoyloxy-8-formyl-8-azabicyclo(3.2.1)octane-2-carboxylate N-formylnorcocaine |

Origin of Product |

United States |

Methodological Frameworks for N Formylnorcocaine Studies

Synthetic Approaches for N-Formylnorcocaine Reference Materials and Research

The availability of pure reference materials is crucial for the accurate identification and quantification of substances in forensic and research laboratories. The synthesis of this compound for such purposes can be approached from different chemical pathways.

Chemical Synthesis Pathways from Precursors

The synthesis of this compound typically involves the formylation of norcocaine (B1214116). Norcocaine, the N-demethylated derivative of cocaine, serves as the primary precursor. evitachem.com The formylation process introduces a formyl group (-CHO) onto the nitrogen atom of the tropane (B1204802) ring system. ontosight.ai

One common synthetic route involves the treatment of norcocaine with a formylating agent. While specific laboratory procedures can vary, the general principle involves the reaction of norcocaine with a reagent capable of donating a formyl group.

Another approach to obtaining norcocaine, the precursor for this compound synthesis, is through the demethylation of cocaine. evitachem.com This process can be achieved using various chemical reagents, such as 2,2,2-trichloroethyl chloroformate followed by reduction. evitachem.com Once norcocaine is synthesized and purified, it can then be subjected to formylation to yield this compound.

This compound as a By-product in Illicit Cocaine Synthesis

Beyond its deliberate synthesis in a laboratory setting, this compound has been identified as an impurity in illicitly produced cocaine. evitachem.comasme.org Its presence is often linked to specific methods used in the clandestine purification of cocaine. asme.org

Research has indicated that the use of oxidizing agents, such as potassium permanganate (B83412), in the purification of crude cocaine base can lead to the formation of several by-products, including this compound. asme.org The permanganate bleaching procedure, a technique sometimes employed to improve the appearance of illicit cocaine, is believed to contribute to the N-demethylation of cocaine to norcocaine, which can then be oxidized to form this compound. asme.orgdokumen.pub The presence and relative abundance of such impurities can sometimes provide valuable information for law enforcement and forensic chemists in tracing the origin and manufacturing process of seized drug samples. researchgate.net

Advanced Analytical Methodologies for this compound Detection and Quantification

The accurate detection and quantification of this compound, often present in complex mixtures and at low concentrations, necessitate the use of highly sensitive and selective analytical techniques. gamanamspmvv.in Hyphenated chromatographic and mass spectrometric methods are the gold standard in this field. ontosight.aigamanamspmvv.in

Hyphenated Chromatographic and Mass Spectrometric Techniques

These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a robust platform for analyzing trace compounds in various matrices. eag.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. 6-napse.com In the context of this compound analysis, GC-MS allows for the separation of the compound from other components in a sample, followed by its ionization and detection based on its mass-to-charge ratio. ontosight.ai6-napse.com

The mass spectrum of this compound exhibits characteristic fragment ions that serve as a fingerprint for its identification. The United Nations Office on Drugs and Crime (UNODC) provides reference mass spectral data for this compound, with key fragments observed at m/z 289, 195, 168 (base peak), 136, 105, and 77. unodc.org This data is invaluable for forensic laboratories in confirming the presence of the compound in seized samples. kemono.sugla.ac.uk The analysis of phytocomponents in plants has also demonstrated the broad applicability of GC-MS in identifying various organic compounds. researchgate.net

GC-MS Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|

| 289 | 38 |

| 195 | 39 |

| 168 | 100 |

| 136 | 42 |

| 105 | 94 |

| 77 | 58 |

Source: UNODC unodc.org

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) variation are powerful tools for analyzing non-volatile and thermally labile compounds like this compound. bioxpedia.commeasurlabs.com LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer for analysis. measurlabs.com LC-MS/MS offers enhanced selectivity and sensitivity by performing two stages of mass analysis. eag.comcreative-proteomics.com

LC-MS/MS is particularly useful for the analysis of complex biological samples and for quantifying trace levels of analytes. bioxpedia.comcreative-proteomics.com The technique has been successfully applied to the analysis of various drugs and their metabolites in different matrices. bioxpedia.comrsc.org

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS), often coupled with LC, provides high-resolution mass data, enabling the accurate determination of the elemental composition of a compound. mdpi.comnih.gov This high mass accuracy is crucial for the confident identification of unknown or unexpected compounds in a sample. hpst.cznih.gov LC-QTOF-MS has been utilized for the analysis of stimulant drugs and their metabolites in various samples, showcasing its capability for both qualitative and quantitative analysis. mdpi.comresearchgate.net The high selectivity of LC-HRMS (High-Resolution Mass Spectrometry) techniques, such as QTOF, is instrumental in differentiating between compounds with very similar masses. fda.gov

| Analytical Technique | Key Advantages for this compound Analysis |

| GC-MS | Well-established for volatile compounds, provides characteristic fragmentation patterns for identification. 6-napse.com |

| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds and complex matrices. eag.comcreative-proteomics.com |

| LC-QTOF-MS | Provides high-resolution mass data for accurate mass measurement and confident compound identification. mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Characterization and Identification Methods

The unambiguous identification of this compound relies on a combination of powerful spectroscopic techniques that provide detailed information about its molecular structure. industry.gov.au Gas chromatography-mass spectrometry (GC-MS) is a cornerstone method for its detection in forensic and toxicological analyses. ontosight.aiunodc.org This technique combines the separation capabilities of gas chromatography with the specific identification power of mass spectrometry, allowing for the detection of this compound even within complex mixtures. unodc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for the structural elucidation of this compound. industry.gov.au Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed data on the chemical environment of each atom in the molecule. industry.gov.auscribd.com For instance, ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveals a characteristic one-proton multiplet at approximately 5.5 ppm. industry.gov.au Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule, with principal peaks observed at specific wavenumbers corresponding to its structural components. unodc.orgcienciadelacoca.org

Additional methods like Thin-Layer Chromatography (TLC) can be used for preliminary screening, with this compound showing a single spot with a retention factor (Rf) value of approximately 0.2-0.3 when using 100% ethyl acetate (B1210297) as the mobile phase and visualized under UV light. industry.gov.au The collective data from these methods provides a comprehensive and confirmed identification of the compound. industry.gov.au

| Technique | Key Findings/Parameters | Source |

|---|---|---|

| GC-MS | Major mass/charge (m/z) ratios (relative abundance %): 289 (38%), 195 (39%), 168 (100%), 136 (42%), 105 (94%), 77 (58%), 68 (48%) | unodc.orgcienciadelacoca.org |

| ¹H NMR (500 MHz, CDCl₃) | Major rotamer (53%) key chemical shifts (δ): 5.54 (1H, m), 7.43 (2H, m), 7.56 (1H, m), 7.95 (2H, m), 8.04 (1H, s) ppm | industry.gov.au |

| ¹³C NMR (151 MHz, CDCl₃) | Key chemical shifts (δ): 128.4, 129.6, 129.7, 133.3, 157.8, 158.0, 165.6, 165.7, 169.6, 170.0 ppm | industry.gov.au |

| Infrared (IR) | Principal peaks at wavenumbers (cm⁻¹): 3597, 3408, 1721, 1440, 1350, 1275, 717 | unodc.org |

| TLC | Rf = 0.2 – 0.3 (Kieselgel 60F254 plate, 100% Ethyl acetate mobile phase) | industry.gov.au |

Optimization of Sample Preparation and Derivatization Protocols

Effective analysis of this compound requires robust sample preparation techniques to isolate the analyte from complex matrices and enhance detection sensitivity. researchgate.net For solid samples, initial preparation often involves pulverizing and homogenizing the material to ensure uniformity before extraction. unodc.org

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of this compound and related compounds from aqueous samples like environmental water or wastewater. researchgate.netresearchgate.net Mixed-mode SPE, which utilizes both reversed-phase and cationic exchange mechanisms, has been shown to be particularly effective. researchgate.net This approach allows for a sequential elution protocol that can remove neutral and acidic interferences, thereby significantly reducing matrix effects during analysis by liquid chromatography with electrospray ionization. researchgate.net

For analysis by gas chromatography (GC), derivatization is often a necessary step to improve the volatility and thermal stability of the analyte. researchgate.netresearchgate.net This process involves chemically modifying the molecule. For related cocaine impurities, derivatization with agents such as pentafluoropropionic anhydride (B1165640)/pentafluoropropanol or heptafluorobutyric (HFB) anhydride has been employed. researchgate.netresearchgate.net Another common approach is the use of silylating agents to create silyl (B83357) derivatives of analytes containing functional groups that are not amenable to direct GC analysis. researchgate.net These derivatization steps are crucial for achieving the sharp chromatographic peaks and reliable quantification necessary for forensic and analytical studies. researchgate.netresearchgate.net

| Step | Method | Purpose/Rationale | Source |

|---|---|---|---|

| Initial Preparation | Pulverization and homogenization | Ensures sample uniformity for solid materials. | unodc.org |

| Extraction | Solid-Phase Extraction (SPE) | Isolates and pre-concentrates the analyte from liquid matrices. | researchgate.net |

| Mixed-Mode SPE | Reduces matrix interferences in complex samples like wastewater by selective elution. | researchgate.net | |

| Derivatization (for GC) | Acylation (e.g., with HFB anhydride) | Increases volatility and thermal stability for improved GC performance. | researchgate.net |

| Silylation | Modifies functional groups to make them suitable for GC analysis. | researchgate.net |

Validation Parameters for Quantitative this compound Analysis

The validation of analytical methods is essential to ensure the reliability and accuracy of quantitative data for this compound. This process involves evaluating several key performance characteristics as outlined by established guidelines. Any analytical method must be properly validated before being used for routine analysis. unodc.org

Linearity is assessed to confirm that the method's response is directly proportional to the concentration of the analyte over a specified range. dokumen.pub This is typically evaluated by analyzing a series of standard solutions and examining the resulting calibration curve. dokumen.pub

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. researchgate.netresearchgate.net For methods analyzing related compounds in complex matrices like wastewater, recovery percentages have been reported in the range of 65% to 137%. researchgate.net

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD). researchgate.netresearchgate.net Precision is evaluated at two levels: repeatability (intra-assay precision) and reproducibility (inter-assay precision). researchgate.net For similar analytes, CVs for reproducibility have been noted at around 8-14%. researchgate.net Homogeneity assessments, which are related to precision, have demonstrated that variations in analysis results between different subsamples are not significantly different at a 95% confidence level from the variation observed in repeat analyses of the same sample. industry.gov.au

Sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netresearchgate.net For highly sensitive LC-MS/MS methods used to detect related compounds in water samples, LOQs can be as low as 2 to 15 ng/L. researchgate.net

| Parameter | Description | Typical Findings/Ranges (for related analytes) | Source |

|---|---|---|---|

| Linearity | Demonstrates a proportional response to analyte concentration. | A linear calibration curve is established. | dokumen.pub |

| Accuracy | Closeness of the measured value to the true value, often measured by recovery. | Recoveries typically range from 65% to 137%. | researchgate.netresearchgate.net |

| Precision | Agreement between repeated measurements, expressed as Coefficient of Variation (CV%). | Inter-assay CVs reported between 8% and 14%. | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 2-15 ng/L in water samples by LC-MS. | researchgate.net |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | ~0.1 ng/mg in hair samples by GC/MS. | researchgate.net |

Research on N Formylnorcocaine Formation and Transformation Pathways

Biological Formation Pathways of N-Formylnorcocaine

The formation of this compound in biological systems is primarily a consequence of the oxidative metabolism of cocaine. This process involves a series of enzymatic reactions, mainly occurring in the liver.

A minor but significant metabolic pathway for cocaine involves the transformation of its N-methyl group. mdpi.com This process, known as oxidative N-demethylation, is the initial step that leads to the formation of pharmacologically active norcocaine (B1214116). researchgate.net This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. mdpi.comnih.gov

Research has identified two alternative routes for the N-demethylation of cocaine to norcocaine. nih.gov

A direct pathway catalyzed by cytochrome P450 enzymes. nih.gov

A two-step pathway where cocaine is first oxidized to cocaine N-oxide by FAD-containing monooxygenase (FMO), which is then converted to norcocaine by cytochrome P450. nih.gov

In humans, CYP3A4 is the primary isoenzyme responsible for the N-demethylation of cocaine. researchgate.netmdpi.comsrce.hrdrugbank.com This is a critical step, as the resulting norcocaine is a precursor to other reactive metabolites, such as N-hydroxynorcocaine. nih.govcdnsciencepub.com While norcocaine is a well-established metabolite, this compound is considered a subsequent, minor product of these oxidative transformations. researchgate.net One proposed pathway suggests that this compound can be formed through the hydrolysis of N-formyl cocaine, another potential metabolic intermediate. taylorandfrancis.com

To investigate the mechanisms of cocaine metabolism and the formation of its derivatives, researchers utilize various in vitro models that replicate physiological conditions.

Subcellular fractions, particularly liver microsomes and S9 fractions, are widely used tools in metabolic research because they contain a high concentration of drug-metabolizing enzymes. nuvisan.com Microsomes, derived from the endoplasmic reticulum, are rich in Phase I enzymes like cytochrome P450s, while the S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism. cdnsciencepub.com

Studies using human, mouse, and rat liver microsomes have been instrumental in elucidating the N-demethylation of cocaine to norcocaine. umn.eduresearchgate.netnih.gov These experiments confirm that the reaction is dependent on NADPH and mediated by CYP enzymes. nih.gov Kinetic analyses in these systems have determined the rate of norcocaine formation and the enzyme affinity (K_m) for cocaine, revealing significant species-specific differences in metabolic rates. mdpi.comumn.edunih.gov For instance, the rate of norcocaine formation was found to be considerably higher in adult human liver microsomes compared to fetal ones. nih.gov Furthermore, studies in fish liver microsomes have also demonstrated cocaine N-demethylase activity, with evidence pointing to the involvement of P4503A and P4502B isozymes. nih.gov The S9 fraction has been shown to be effective in studying the metabolism of various compounds, providing a more complete metabolic profile than microsomes alone. mdpi.com

| Species | Microsome Source | Key Findings | Reference |

|---|---|---|---|

| Human (Adult) | Liver | Norcocaine formation rate: 82.0 ± 46.6 nmol/mg/hour. Strong correlation with CYP3A protein levels. | nih.gov |

| Human (Fetal) | Liver | Norcocaine formation rate: 45.4 ± 18.2 nmol/mg/hour. Higher estimated metabolic clearance relative to P450 content compared to adults. | nih.gov |

| Mouse | Liver | N-demethylation is a preferred metabolic route. CYP3A enzymes are involved. | mdpi.comumn.edu |

| Rat | Liver | Extensive aryl hydroxylation occurs alongside N-demethylation. CYP2B enzymes are primarily involved in N-demethylation. | mdpi.comumn.edu |

| Fish (Mullet) | Liver | Biphasic kinetics observed, suggesting at least two P450 isozymes are involved (P4503A and P4502B). | nih.gov |

Cell-based assays provide a more integrated system for studying drug metabolism, reflecting the complexity of a whole cell. bmglabtech.com Immortalized cell lines, such as the human liver cancer cell line HepG2, are used to investigate the metabolic pathways and cytotoxic effects of compounds. nih.gov

Studies on HepG2 cells have explored the impact of cocaine on the cellular metabolome, identifying significant perturbations in endogenous metabolites after exposure. nih.gov Another study utilized Jurkat T-cells to analyze cocaine metabolism in real-time, observing unique metabolic signatures and demonstrating that even immune cells possess the capacity to metabolize cocaine. nih.gov While these studies have not specifically focused on quantifying this compound formation, they establish the utility of cell-based models for tracking the biotransformation of a parent drug and its impact on cellular function. researchgate.netnews-medical.net These models are crucial for understanding how genetic and environmental factors might influence the metabolic profile of cocaine.

Preclinical animal models are indispensable for understanding the pharmacokinetics and metabolic fate of drugs in a complete biological system. amegroups.orgresearchgate.netnih.gov Rodent models, particularly mice and rats, are frequently used to study cocaine metabolism and its associated toxicities. umn.edunih.govelifesciences.orgbiorxiv.orgscielo.br

In vivo studies have confirmed that N-demethylation is a key metabolic pathway in animals. Following administration, cocaine, norcocaine, and other metabolites can be detected and quantified in various tissues, including the brain and plasma. nih.gov Research comparing different mouse strains revealed that brain concentrations of cocaine and norcocaine were heritable and varied significantly, correlating with differences in behavioral responses to the drug. nih.gov These animal studies also highlight the species-dependent nature of cocaine metabolism, which was first suggested by in vitro microsomal data. umn.edu For example, mice tend to favor N-oxidation pathways, while rats exhibit more extensive aryl hydroxylation. umn.edu Although this compound is not typically a primary target for quantification in these studies, its formation is intrinsically linked to the production of its precursor, norcocaine.

In Vitro Metabolic Studies of this compound Formation

Application of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

Abiotic Transformation and Environmental Occurrence of this compound

Beyond biological systems, this compound can be formed through chemical reactions in the environment. Cocaine and its metabolites are excreted by users and enter wastewater systems, often being only partially removed by treatment plants before being discharged into surface waters. researchgate.netmongabay.com

A significant abiotic pathway for this compound formation is the chlorination process used in drinking water treatment. researchgate.netnih.gov When water containing cocaine is treated with chlorine, an oxidative N-dealkylation occurs, yielding norcocaine as a major product. researchgate.net Concurrently, a minor oxidative reaction on the N-methyl group can lead to the formation of this compound. researchgate.netresearchgate.net Studies have identified and confirmed the presence of this compound, along with benzoylecgonine (B1201016), norcocaine, and norbenzoylecgonine, as by-products of cocaine degradation during chlorination. researchgate.netnih.govresearchgate.net The rate of these reactions is influenced by factors such as pH. nih.gov

The environmental occurrence of cocaine and its primary human metabolite, benzoylecgonine, is well-documented in surface waters across various regions. amegroups.orgnih.govresearchgate.net The detection of these compounds serves as an indicator of illicit drug use within a population and highlights a route for environmental contamination. mongabay.com Additionally, this compound has been noted as a potential impurity in clandestinely processed cocaine, particularly when potassium permanganate (B83412) is used as an oxidant. researchgate.net Pyrolysis of cocaine, as occurs when it is smoked, primarily yields anhydroecgonine (B8767336) methyl ester and benzoic acid, rather than this compound. wvu.edunih.gov

Formation during Water Chlorination Processes

This compound has been identified as a transformation product (TP) that forms during the chlorination of water containing cocaine. nih.govdokumen.pub Water treatment processes, specifically disinfection with chlorine, can induce chemical changes in emerging contaminants like illicit drugs that may be present in trace amounts in water sources. researchgate.net

When cocaine enters a water supply and undergoes chlorination, it degrades through several pathways. The primary degradation routes are oxidative N-dealkylation, which yields norcocaine, and ester hydrolysis, which produces benzoylecgonine. dokumen.pubcsic.es A secondary, more minor pathway involves an oxidative reaction of the N-methyl group of the cocaine molecule, which results in the formation of this compound. dokumen.pub

The formation and yield of these byproducts are influenced by several factors, with pH being one of the most significant variables. nih.gov Studies have shown that sample pH affects the rate of both chlorination-mediated reactions and the hydrolysis of the ester group. nih.govresearchgate.net In experiments conducted on real surface water samples with low anthropogenic impact, benzoylecgonine and norcocaine were generated rapidly, often within an hour of reaction time. In contrast, this compound, along with norbenzoylecgonine, was detected at lower yields and typically required higher contact times to form. nih.govresearchgate.net However, in water with a high content of organic matter, the chlorine is consumed quickly, and benzoylecgonine from hydrolysis is often the only product detected. nih.govresearchgate.net

The following table summarizes the primary transformation products of cocaine when subjected to water chlorination:

| Precursor Compound | Transformation Product | Formation Pathway |

| Cocaine | Benzoylecgonine | Ester Hydrolysis |

| Cocaine | Norcocaine | Oxidative N-dealkylation |

| Cocaine | This compound | Oxidative reaction of N-methyl group |

| Norcocaine | Norbenzoylecgonine | Ester Hydrolysis |

This table provides a simplified overview of the main transformation pathways of cocaine during water chlorination based on available research.

Environmental Stability and Degradation Kinetics

While specific degradation kinetic studies exclusively focused on this compound are not widely available in public literature, its environmental stability can be inferred from studies on its formation and the degradation of its parent compound, cocaine. The term degradation kinetics refers to the rate at which a compound breaks down in a specific environment due to various processes. researchgate.netplos.org These processes can be broadly categorized as abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation). nih.govresearchgate.net

The formation of this compound as a minor and more slowly formed byproduct during water chlorination suggests it possesses a degree of persistence in chlorinated aquatic environments compared to the more readily formed transformation products. nih.govresearchgate.net Its detection after longer reaction times indicates it is not immediately degraded under these conditions. nih.govresearchgate.net The stability of any chemical in an aquatic environment is influenced by factors such as temperature, pH, and the presence of other substances like dissolved organic matter. researchgate.net

The study of a compound's stability is critical for understanding its potential persistence and long-term impact in the environment. ub.edu Without specific half-life data for this compound, its presence in treated water serves as an indicator of the initial contamination by cocaine and highlights the generation of more complex chemical mixtures during water purification. scribd.com

This compound as a Transformation Product of Emerging Contaminants

"Emerging contaminants" are substances that have been detected in the environment but whose effects are not yet well understood; this category includes pharmaceuticals and illicit drugs. researchgate.net Cocaine is recognized as one such emerging contaminant, and its presence in water bodies, often as a result of human consumption and excretion, is a growing concern. scribd.com

This compound is a direct transformation product of cocaine, an emerging contaminant, during advanced water treatment processes like chlorination. researchgate.net Its detection in environmental water samples confirms that the parent compound, cocaine, was present in the source water and has undergone chemical alteration. researchgate.net The monitoring of such transformation products is crucial because they may have their own toxicological properties and can be more persistent than the parent compound. scribd.com The formation of this compound and other byproducts underscores the complexity of water chemistry in the presence of anthropogenic pollutants and the potential for creating new, unmonitored substances during disinfection. csic.es

This compound as an Impurity in Illicit Cocaine Samples

Identification and Characterization in Seized Drug Materials

Forensic laboratories frequently analyze seized illicit cocaine to determine its composition and purity. During these analyses, this compound has been identified as a significant impurity. Its characterization in seized drug materials is accomplished using various advanced analytical techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used method for separating and identifying the different components within a cocaine sample. Spectroscopic examination of major impurities isolated from illicit cocaine has definitively identified this compound. This identification is confirmed by comparing the analytical data with that of an authentic, synthesized standard of the compound. High-performance liquid chromatography (HPLC) is another powerful technique used to isolate this compound from the complex mixture of a seized sample, allowing for its subsequent identification.

The following table lists the primary analytical methods used in the characterization of this compound in illicit drug samples:

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Separation of volatile compounds in the sample |

| High-Performance Liquid Chromatography (HPLC) | Separation and isolation of non-volatile compounds |

| Mass Spectrometry (MS) | Identification of compounds based on mass-to-charge ratio |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the precise chemical structure |

This table summarizes the key analytical tools employed by forensic scientists for the identification and structural elucidation of this compound.

Utility as a Forensic Synthesis Marker

The presence of specific impurities in an illicit drug sample can provide valuable intelligence about its manufacturing process and origin. This compound has been established as a useful forensic marker for a particular step in the production of cocaine.

Its presence in illicit cocaine samples is believed to be a direct result of the permanganate bleaching procedure. This process, using potassium permanganate (KMnO₄), is often employed in clandestine laboratories to oxidize and remove cinnamoylcocaine (B1241223) isomers, which are naturally present in coca leaf extracts and can give the final product an undesirable color and consistency. The strong oxidizing conditions of this "washing" step can lead to the partial oxidation of the cocaine molecule itself, resulting in the formation of this compound and norcocaine.

Therefore, when forensic chemists detect this compound in a seized sample, it serves as a strong indicator that the cocaine was purified using the potassium permanganate method. This information can be crucial for law enforcement and intelligence agencies to track production trends, link different seizures to a common manufacturing source, and understand the chemical methodologies being used in the illicit drug trade.

Advanced Academic and Forensic Research Perspectives on N Formylnorcocaine

Application of Impurity Profiling for Source Attribution and Trafficking Analysis

Impurity profiling is a cornerstone of forensic drug intelligence, creating chemical "signatures" from seized samples. nih.govunodc.org These profiles, which include compounds like N-Formylnorcocaine, can help determine if different drug samples originated from the same batch or production source, thereby linking trafficking networks. unodc.orgunodc.org

A key technique in this field is Chromatographic Impurity Signature Profile Analysis (CISPA), a method developed to create a detailed chemical fingerprint of a cocaine sample. ojp.gov A one-step derivatization procedure followed by capillary gas chromatography (GC) with flame ionization detection (FID) allows for the simultaneous analysis of numerous impurities. ojp.govresearchgate.net this compound is one of several crucial compounds targeted in this analysis. researchgate.net

The CISPA procedure is founded on the principle that acidic, basic, and neutral impurities are introduced from both the coca plant itself and from the chemical processing in clandestine laboratories. ojp.govresearchgate.net Impurities with specific functional groups, such as the N-nor group in norcocaine (B1214116) (the precursor to this compound), are analyzed as their silyl (B83357) derivatives to ensure proper chromatographic separation and detection. ojp.govresearchgate.net The resulting chromatogram presents a unique profile of multiple impurity peaks. ojp.gov By comparing these detailed impurity signatures, forensic chemists can determine if different seizures share a common batch origin, as samples from the same batch will exhibit identical chromatographic profiles. ojp.gov Research has demonstrated that this compound is a processing impurity that results from the use of potassium permanganate (B83412) as an oxidizing agent during clandestine cocaine processing. researchgate.net

Table 1: Selected Impurities in Cocaine Profiling This interactive table lists some of the impurities, including this compound, that are often targeted in the chromatographic analysis of illicit cocaine samples.

| Compound Name | Type | Typical Origin |

|---|---|---|

| This compound | Processing By-product | Chemical oxidation of norcocaine |

| Norcocaine | Natural Alkaloid / By-product | Coca plant / Cocaine degradation |

| Tropacocaine | Natural Alkaloid | Coca plant |

| cis-Cinnamoylcocaine | Natural Alkaloid | Coca plant |

| trans-Cinnamoylcocaine | Natural Alkaloid | Coca plant |

| Benzoylecgonine (B1201016) | Degradation Product | Hydrolysis of cocaine |

| Anhydroecgonine (B8767336) Methyl Ester | Artifact | Pyrolysis during smoking |

| N-Acetylnorcocaine | Processing By-product | Chemical processing |

Data sourced from multiple forensic chemistry studies. ojp.govresearchgate.netresearchgate.net

To interpret the complex data generated by chromatographic analysis, forensic scientists employ chemometrics—the application of statistical methods to chemical data. enfsi.eu Techniques such as Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA) are used to process the impurity profiles and identify patterns or groupings among samples. scielo.brresearchgate.net

PCA can be used as an exploratory tool to reduce the dimensionality of the data and visualize relationships between samples. For instance, the first principal component in an analysis might separate highly pure samples from those that are more adulterated. scielo.brresearchgate.net Supervised classification models like PLS-DA can then be developed to classify samples based on specific criteria, such as their chemical form (hydrochloride vs. base) or the presence of specific impurity signatures linked to a production method. researchgate.net The concentrations of by-products like this compound serve as variables in these statistical models, contributing to the classification and linking of samples that may have a common origin or have passed through the same distribution chain. nih.gov

On a strategic level, the consistent detection of this compound provides valuable intelligence on cocaine production and trafficking trends. Its presence is a strong indicator of a specific chemical purification method involving potassium permanganate, a chemical often used by clandestine laboratories to remove certain impurities. researchgate.netnih.gov

Chemometric and Statistical Approaches for Illicit Sample Classification

Elucidation of Biochemical Pathways Involved in this compound Biogenesis

The term "biogenesis" typically refers to the synthesis of compounds within living organisms. However, in the context of this compound, its formation is not a natural biological process within the coca plant. Instead, it is a chemical artifact created during the illicit refinement of coca paste into cocaine hydrochloride.

The formation of this compound does not involve enzymatic catalysis in the biological sense. harvard.eduwou.eduwikipedia.org Rather, it is the result of a chemical reaction prompted by reagents used in clandestine laboratories. Specifically, this compound is formed through the chemical oxidation of its precursor, norcocaine. researchgate.netnih.gov

This reaction often occurs when potassium permanganate (KMnO₄) is used as an oxidizing agent. In the illicit production process, KMnO₄ is added to the crude cocaine base to oxidize and remove cinnamoylcocaine (B1241223) isomers, which are naturally present coca alkaloids that are sometimes considered undesirable. During this step, the secondary amine group of the norcocaine molecule is susceptible to oxidation and is subsequently formylated, leading to the creation of this compound. Interestingly, studies have noted that illicit cocaine samples containing this compound often also contain N-Acetylnorcocaine, suggesting the use of various chemicals in some production processes. researchgate.net

The direct precursor to this compound is norcocaine. researchgate.netnih.gov Norcocaine itself has two primary origins: it is a naturally occurring minor alkaloid in the Erythroxylum coca plant, and it is also a degradation product of cocaine, formed through the demethylation of the cocaine molecule. unodc.org

Therefore, the pathway to this compound begins with compounds already present in the coca leaves or formed during initial processing. The concentration of norcocaine in the crude coca paste can vary, which in turn affects the potential yield of this compound during the permanganate oxidation step. There are no significant intermediate metabolites in the direct conversion of norcocaine to this compound; the reaction is a direct formylation of the precursor's secondary amine. The identification of these precursor-product relationships is fundamental to understanding the chemical signatures of illicitly produced cocaine.

Table 2: Precursor Relationship in this compound Formation This table outlines the chemical transformation leading to this compound during illicit cocaine processing.

| Precursor Compound | Chemical Process | Resulting Compound |

|---|---|---|

| Norcocaine | Oxidation/Formylation (e.g., with KMnO₄) | This compound |

This simplified pathway highlights the key transformation from the precursor to the final impurity.

Regulatory Mechanisms Governing this compound Pathway Flux

The formation of this compound is not a result of a controlled, deliberate synthesis but rather a byproduct of specific chemical processes. The flux, or rate of formation, through the pathways leading to this compound is regulated by the reaction conditions, including the presence and concentration of precursors and oxidizing agents.

In the context of illicit drug manufacturing, this compound has been identified as a major impurity. dokumen.pubnih.gov Its presence is often linked to the permanganate bleaching procedure, a technique used to purify crude cocaine paste. asme.org This process aims to oxidize and remove residual alkaloids and other impurities, but it can also lead to the alteration of the cocaine molecule itself. One such alteration is the oxidative reaction of the N-methyl group of cocaine, which can lead to the formation of this compound. dokumen.pub Therefore, the use and intensity of the potassium permanganate wash serve as a key regulatory factor in the formation of this compound in illicit cocaine samples.

In environmental science, this compound has been identified as a transformation product of cocaine during water treatment processes, specifically chlorination. csic.esresearchgate.netscribd.comresearchgate.net The formation yield is influenced by factors such as chlorine concentration and reaction contact time. researchgate.netresearchgate.net In surface water with low anthropogenic impact, this compound could be detected, although with a lower yield compared to other cocaine degradation products like benzoylecgonine and norcocaine. researchgate.netresearchgate.net Conversely, in water with a higher content of organic matter, the rapid consumption of chlorine by other substances can limit the formation of this compound. researchgate.net This indicates that the availability of the oxidizing agent (chlorine) and the competition from other reactive species in the matrix are critical regulatory mechanisms for its pathway flux in environmental systems.

| Context | Primary Pathway | Key Regulatory Factors | Effect on Flux |

|---|---|---|---|

| Illicit Cocaine Production | Oxidation of cocaine/norcocaine during purification | Use of potassium permanganate; Reaction intensity | Increased use/intensity of oxidant can increase the formation of this compound. asme.org |

| Environmental Water Treatment | Chlorination of cocaine | Chlorine concentration; Contact time; Presence of other organic matter | Formation is dependent on sufficient chlorine and time; high organic load can decrease flux by consuming chlorine. researchgate.netresearchgate.net |

Structure-Activity Relationships (SAR) in this compound Research

Structure-Activity Relationship (SAR) studies typically explore how a molecule's chemical structure correlates with its biological activity, guiding the optimization of drug candidates. oncodesign-services.com For a compound like this compound, which is primarily an impurity or transformation product, the "activity" of interest is not pharmacological but rather relates to its formation and analytical detection. Therefore, SAR in this context examines how its structure and that of its precursors influence the pathways of its creation and the characteristics of its analytical signature.

Structural Correlates of this compound Formation Pathways

The formation of this compound is intrinsically linked to the structure of its precursors, cocaine and norcocaine. Both molecules share the same core tropane (B1204802) skeleton, but differ at the nitrogen atom, which is the primary site of transformation.

Formation from Cocaine: The structure of cocaine features a tertiary amine with a methyl group (-NCH₃). The formation of this compound from cocaine proceeds via an oxidative reaction targeting this N-methyl group. dokumen.pub This process involves N-demethylation as a key step, potentially followed by or concurrent with formylation. The presence of the N-methyl group is the essential structural feature for this specific pathway.

Formation from Norcocaine: Norcocaine is the N-demethylated analogue of cocaine, possessing a secondary amine (-NH). asme.org This secondary amine is the key structural feature that allows for a more direct formation pathway. It can be formylated through reactions with a formylating agent, which may be present or formed during the chemical processing of cocaine. Authentic this compound has been synthesized from norcocaine for use as a reference standard in forensic analysis. nih.gov

The presence of either the N-methyl tertiary amine on cocaine or the secondary amine on norcocaine is the critical structural requirement for the respective formation pathways of this compound.

| Precursor | Key Structural Feature | Relevant Formation Pathway |

|---|---|---|

| Cocaine | Tropane ring with N-methyl group (tertiary amine) | Oxidation of the N-methyl group. dokumen.pub |

| Norcocaine | Tropane ring with secondary amine (N-H) | N-formylation of the secondary amine. nih.gov |

Influence of Molecular Structure on Analytical Detection Characteristics

The unique molecular structure of this compound, specifically the N-formyl group (-NCHO) in place of cocaine's N-methyl group, directly influences its behavior in analytical systems, allowing for its specific detection and differentiation from related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC analysis, the polarity and volatility of a compound affect its retention time. The N-formyl group is more polar than the N-methyl group, causing this compound to have different chromatographic behavior compared to cocaine. Its mass spectrum is also distinct. While sharing core fragments related to the tropane skeleton, it exhibits a unique molecular ion peak and fragmentation pattern resulting from the N-formyl moiety, which is fundamental for its identification in forensic casework. dokumen.pubnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution systems like Quadrupole Time-of-Flight (QTOF), is a powerful tool for identifying this compound, especially in complex environmental water samples. csic.esresearchgate.netresearchgate.net The polarity of the N-formyl group influences its retention on reversed-phase LC columns. High-accuracy mass measurements allow for the determination of its elemental composition, while tandem MS (MS/MS) experiments reveal characteristic fragment ions, enabling its positive identification even at low concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation, NMR spectroscopy is invaluable. scribd.com The structure of this compound would produce a unique NMR spectrum. Specifically, the proton of the formyl group (-CHO) would generate a characteristic signal in the ¹H NMR spectrum, definitively distinguishing it from cocaine and norcocaine, which lack this feature. scribd.com

| Analytical Technique | Observed Effect of N-Formyl Group | Significance for Detection |

|---|---|---|

| Gas Chromatography (GC) | Alters volatility and polarity, leading to a different retention time than cocaine or norcocaine. | Allows for chromatographic separation from related alkaloids. dokumen.pubnih.gov |

| Mass Spectrometry (MS) | Results in a unique molecular weight and a distinct fragmentation pattern. | Enables specific identification and confirmation based on mass-to-charge ratio. dokumen.pubnih.govresearchgate.net |

| Liquid Chromatography (LC) | Increases polarity, affecting retention on reversed-phase columns. | Facilitates separation in complex aqueous matrices. csic.esresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | The formyl proton provides a characteristic signal in the ¹H NMR spectrum. | Provides definitive structural confirmation. scribd.com |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing N-Formylnorcocaine, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer :

-

Step 1 : Follow peer-reviewed synthetic protocols (e.g., esterification of norcocaine with formyl chloride under anhydrous conditions). Validate each step using thin-layer chromatography (TLC) or HPLC to monitor reaction progress .

-

Step 2 : Characterize intermediates and final products using NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy. Cross-reference spectral data with published libraries to confirm structural integrity .

-

Step 3 : Include detailed experimental conditions (solvents, temperatures, catalysts) in supplementary materials to enable replication. Adhere to journal guidelines for reporting synthetic procedures .

- Data Table :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts (δ), coupling constants (J) |

| HPLC | Purity assessment | Retention time, column type, mobile phase |

| MS | Molecular weight verification | Ionization mode (ESI/TOF), m/z ratios |

Q. Which analytical techniques are optimal for distinguishing this compound from its structural analogs?

- Methodological Answer :

- Use hyphenated techniques like LC-MS/MS to separate and identify analogs based on fragmentation patterns. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) to resolve closely related compounds .

- Apply principal component analysis (PCA) to spectral data (e.g., IR, Raman) to differentiate functional groups unique to this compound .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Step 1 : Use a factorial design to test stability across pH (3–9) and temperature (4°C, 25°C, 37°C). Include triplicate samples and negative controls (e.g., solvent-only) .

- Step 2 : Quantify degradation products via UPLC-UV and compare kinetics using Arrhenius plots. Validate methods with spike-recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways in hepatic models be resolved?

- Methodological Answer :

-

Step 1 : Conduct interspecies comparisons (e.g., human vs. rodent microsomes) to identify species-specific cytochrome P450 isoforms involved. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions .

-

Step 2 : Apply metabolomics (untargeted LC-HRMS) to detect low-abundance metabolites. Reconcile discrepancies by cross-validating findings with isotopic labeling studies .

- Framework for Contradiction Analysis :

Q. What in vitro strategies improve the predictive validity of this compound’s neuropharmacological effects?

- Methodological Answer :

- Step 1 : Use 3D neuronal co-cultures (e.g., astrocytes + dopaminergic neurons) to mimic blood-brain barrier penetration. Measure extracellular dopamine via microdialysis coupled with electrochemical detection .

- Step 2 : Validate findings using transgenic models (e.g., DAT-KO mice) to isolate receptor-specific effects. Adhere to NIH guidelines for preclinical rigor, including blinding and randomization .

Q. Which computational approaches best predict this compound’s interactions with monoamine transporters?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) using high-resolution transporter structures (e.g., hDAT PDB: 6MZD). Compare binding affinities with cocaine to identify key residue interactions .

- Step 2 : Apply molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational changes over 100-ns trajectories. Use MM-PBSA for free energy calculations .

Guidelines for Rigorous Research Design

- Ethical Compliance : Ensure all in vivo studies follow NREC protocols, including sample size justification and humane endpoints .

- Data Transparency : Publish raw datasets (spectra, chromatograms) in repositories like Zenodo to enable independent validation .

- Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overbroad/scoped questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.